molecular formula C15H24N2O B7929690 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7929690
M. Wt: 248.36 g/mol
InChI Key: KKOKQVSWLPQLLK-UHFFFAOYSA-N
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Description

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a nucleophilic substitution reaction using ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Chemistry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(Benzyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol: Similar structure but lacks the methyl group on the amino moiety.

    2-{3-[(Methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol: Similar structure but lacks the benzyl group.

Uniqueness

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(11-14-5-3-2-4-6-14)12-15-7-8-17(13-15)9-10-18/h2-6,15,18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOKQVSWLPQLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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